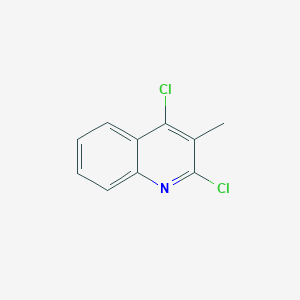

2,4-Dichloro-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZMNNRRENJIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355864 | |

| Record name | 2,4-dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-97-7 | |

| Record name | 2,4-dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization Strategies of 2,4 Dichloro 3 Methylquinoline

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The presence of two chlorine atoms on the pyridine (B92270) ring of 2,4-dichloro-3-methylquinoline makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental for introducing a wide array of functional groups onto the quinoline (B57606) core. The reactivity of the C-2 and C-4 positions is dictated by the electronic properties of the heterocyclic system. echemi.com In quinolines and related heterocycles, the carbon atoms at the 2- and 4-positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. echemi.comstackexchange.com This deficiency facilitates the attack by nucleophiles. The stability of the resulting Meisenheimer intermediate, a high-energy anionic adduct, is key to the reaction's feasibility. stackexchange.com For attacks at the C-2 and C-4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that is not possible with attack at the C-3 position. echemi.comstackexchange.com

In 2,4-disubstituted systems like 2,4-dichloroquinoline (B42001), a notable regioselectivity is observed. While both chlorine atoms are activated towards substitution, the C-4 position is generally more reactive than the C-2 position under mild reaction conditions. This phenomenon is well-documented in the analogous 2,4-dichloroquinazoline (B46505) system, where theoretical and experimental studies confirm the preferential substitution at C-4. nih.govmdpi.comnih.gov DFT calculations for 2,4-dichloroquinazoline revealed that while the C-2 position is highly electron-deficient, the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. mdpi.comnih.gov This leads to a lower activation energy for the substitution at C-4. mdpi.comnih.gov Consequently, a second substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures. nih.gov The methyl group at the C-3 position in this compound introduces steric hindrance that may influence the approach of the nucleophile to both the C-2 and C-4 positions, but the inherent electronic preference for C-4 is expected to be the dominant factor in determining regioselectivity.

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a diverse range of functionalized quinolines. Research on the closely related 2,4-dichloroquinoline-3-carbonitrile (B1351073) has demonstrated successful substitution reactions with several types of nucleophiles. researchgate.net This allows for the strategic synthesis of derivatives with tailored properties. Common nucleophiles include amines, thiols, alkoxides, and azide (B81097) anions. researchgate.net The reaction with amines or hydrazine, for example, leads to the corresponding amino- or hydrazino-quinolines, while thiolate anions yield thioethers. researchgate.net

| Nucleophile Type | Specific Nucleophile Example | Product Type | Reference |

|---|---|---|---|

| Nitrogen Nucleophiles | Amines (Primary, Secondary), Hydrazine | Aminoquinolines, Hydrazinoquinolines | nih.govresearchgate.net |

| Sulfur Nucleophiles | Thiolate anions (e.g., from thiophenol) | Thioethers | researchgate.net |

| Oxygen Nucleophiles | Alkoxides, Hydroxide | Alkoxyquinolines, Quinolones | vulcanchem.com |

| Other Nucleophiles | Azide anion | Azidoquinolines | researchgate.net |

Selective Substitution at the C-2 and C-4 Positions

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, though it is less favorable on electron-deficient systems like quinoline. orgosolver.com The reactivity and orientation of EAS are governed by the substituents present on the ring. numberanalytics.comlibretexts.org

In this compound, the substituents exert strong and predictable effects on the molecule's reactivity towards electrophiles.

Ring Deactivation: The quinoline ring system, particularly the pyridine part, is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). This deactivation is significantly amplified by the two strongly electron-withdrawing chlorine atoms at the C-2 and C-4 positions. numberanalytics.comorganicchemistrytutor.com The C-3 methyl group is a weakly activating group, but its effect is insufficient to overcome the powerful deactivation by the nitrogen atom and the chloro groups. numberanalytics.com Consequently, the entire heterocyclic system is strongly deactivated, and electrophilic substitution reactions are expected to be sluggish, likely requiring harsh conditions.

Directing Effects: Electrophilic attack on a substituted quinoline generally occurs on the carbocyclic (benzene) ring rather than the more deactivated pyridinic ring. nih.gov The substituents on the pyridine ring collectively influence the position of substitution on the benzene ring (C-5, C-6, C-7, and C-8). Halogens, like chlorine, are deactivating but are ortho-, para-directors. libretexts.orgorganicchemistrytutor.com The C-3 methyl group is too distant to exert a strong directing effect on the benzenoid ring. Therefore, the precise location of substitution (e.g., nitration, halogenation) on the C-5 to C-8 positions would be determined by the complex interplay of the inductive and resonance effects of the substituents on the other ring, with a general deactivation across all available positions.

Carbon-Hydrogen (C-H) Functionalization Methodologies for Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized substrates. researchgate.netresearchgate.net Transition-metal catalysis is a cornerstone of this field, enabling the selective transformation of otherwise inert C-H bonds. rsc.orgrsc.org

The quinoline scaffold is an excellent substrate for directed C-H activation, where the nitrogen atom can coordinate to a metal center and direct functionalization to a specific C-H bond. researchgate.net Research on 3-methylquinoline (B29099) has demonstrated that high regioselectivity can be achieved.

A systematic study using a rhodium(I) complex showed that a methyl group at the C-3 position of quinoline directs C-H activation exclusively to the C-2 position. nih.govacs.org This selectivity occurs despite the C-2 position being sterically hindered by the adjacent methyl group, highlighting a strong electronic preference for activation at this site. acs.org

Furthermore, different positions can be targeted by employing specialized directing group templates. For instance, a palladium-catalyzed C-H olefination of 3-methylquinoline has been developed that selectively functionalizes the remote C-7 position on the benzene ring. nih.gov This was achieved by using a removable template that bridges the quinoline nitrogen and the remote C-H bond, guiding the catalyst to the desired site. nih.gov These methodologies showcase the potential to selectively functionalize various positions of the this compound core, provided the chloro-substituents are compatible with the catalytic system.

| Position Functionalized | Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| C-2 | Rhodium(I) complex (e.g., RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}) | C-H Activation | Intrinsic directing effect of the C-3 methyl group leads to selective activation at the adjacent C-2 position. | nih.govacs.org |

| C-7 | Palladium(II) catalyst (e.g., Pd(MeCN)₂Cl₂) with a chiral ligand and a removable template | C-H Olefination | A specialized template directs the catalyst to the remote C-7 position, overcoming intrinsic selectivity. | nih.gov |

Radical-Mediated C-H Functionalization Approaches

The functionalization of C-H bonds through radical-mediated pathways represents a powerful strategy in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable functional groups, often under mild conditions. nih.gov In the context of quinoline chemistry, these approaches bypass the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. While specific literature detailing radical-mediated C-H functionalization of this compound is sparse, the reactivity can be inferred from studies on related quinoline and heterocyclic systems.

Radical addition to the aromatic π-system is a key mechanism for this type of transformation. Such reactions can be initiated through various methods, including photoredox catalysis, which utilizes light to generate radical species from suitable precursors. nih.gov These radicals can then engage with the quinoline core. For instance, studies on related chloro-substituted quinolines have noted that side chains can participate in radical-mediated transformations, such as couplings initiated by azobisisobutyronitrile (AIBN).

Another approach involves the direct aromatic C-H amination using radical mechanisms. Research has demonstrated that ammoniumyl (B1238589) radicals, generated from cationic hydroxylamine (B1172632) derivatives, can add directly to aromatic π-systems, a process that is notably tolerant of air and moisture. While the primary focus of quinoline C-H activation has often been on transition-metal-catalyzed processes, radical-mediated pathways offer a complementary and increasingly viable alternative for functionalizing the quinoline scaffold. rsc.org The electronic properties of the this compound ring, influenced by the electron-withdrawing chloro groups, would be a critical factor in determining the regioselectivity of any potential radical attack.

Derivatization via the 3-Methyl Group

The methyl group at the C3 position of this compound is a key handle for synthetic diversification, allowing for the introduction of a wide range of functionalities through reactions at this C(sp³)-hybridized center.

The direct functionalization of C(sp³)–H bonds in alkyl-substituted azaarenes, including methylquinolines, is a field of significant research interest. These methods provide a direct route to elaborated structures without requiring prior activation of the methyl group.

Alkylation: Transition-metal catalysis has been prominently featured in the alkylation of methylquinolines. Rhodium(III)-catalyzed systems, for example, have been developed for the C(sp³)–H amidation and aminocarbonylation of 8-methylquinolines. researchgate.net While targeting a different position, these studies establish a precedent for activating the methyl C-H bond of the quinoline system. Direct asymmetric alkylation of 2-alkyl pyridines using organolithium aggregates has also been achieved, showcasing a pathway for enantioselective functionalization. escholarship.org Palladium-catalyzed methods have also been employed for the C3 oxidative cross-coupling of quinolines with arenes, although this typically targets the C(sp²)–H bond. nih.gov

Olefination: The conversion of the methyl group into an olefinic moiety is a valuable transformation. Acceptorless dehydrogenative coupling, catalyzed by ruthenium(II) pincer complexes, has been shown to be effective for the E-selective olefination of alkyl-substituted quinolines with alcohols. researchgate.net A more direct and practical approach involves the sequential oxidation and olefination mediated by manganese dioxide (MnO₂), which allows for the synthesis of unsaturated N-heteroarenes from simple alkyl-substituted precursors and alcohols under aerobic conditions. researchgate.net Furthermore, Knoevenagel-type condensations of methylquinolines with aromatic aldehydes can yield styrylquinoline derivatives. researchgate.net

The following table summarizes representative olefination reactions applicable to methyl-substituted azaarenes.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type | Ref |

| Dehydrogenative Coupling | Ru(II)–N^N^O pincer complex | Alcohols | (E)-Olefins | researchgate.net |

| Oxidative Olefination | MnO₂ / KOH / Air | Alcohols | Unsaturated Heteroarenes | researchgate.net |

| Cross-Dehydrogenative Coupling | NH₄I / Air | Benzylamines | (E)-Styrylquinolines | researchgate.net |

| Condensation | Sodium Acetate | Aromatic Aldehydes | Styrylquinolines | researchgate.net |

The oxidation of the 3-methyl group offers a direct pathway to introduce oxygen-containing functional groups, primarily the formyl (aldehyde) and carboxyl (carboxylic acid) groups, which are versatile intermediates for further synthesis.

Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde without over-oxidation to the carboxylic acid can be challenging. wiley.com A classic reagent for this transformation on methylheteroarenes is selenium dioxide (SeO₂), though it often requires harsh conditions and presents toxicity concerns. More recent developments have focused on milder, metal-free conditions. A notable method involves the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), which can chemoselectively oxidize 4-methylquinolines to the corresponding quinoline-4-carbaldehydes in good yields at room temperature. wiley.com This approach demonstrates high functional group tolerance, leaving other active groups on the quinoline ring intact. wiley.com

Oxidation to Carboxylic Acid: Further oxidation of the methyl group, or direct oxidation under stronger conditions, yields the corresponding carboxylic acid. For instance, related compounds like 3-chloromethyl-2,7-dichloro-8-methylquinoline (B1602527) can be oxidized using potassium permanganate (B83412) (KMnO₄) in acidic conditions to form the quinoline-3-carboxylic acid. While this example involves a chloromethyl group, it highlights a standard method for oxidizing a benzylic-type carbon on the quinoline scaffold.

The following table outlines methods for the oxidation of methylquinolines.

| Target Functional Group | Reagent(s) | Substrate Example | Key Features | Ref |

| Aldehyde | PIDA, HCF₂CO₂H, H₂O | 4-Methylquinoline | Metal-free, room temperature, high chemoselectivity | wiley.com |

| Aldehyde | Selenium Dioxide | Methyl-substituted N-heteroaromatics | Classical method, harsh conditions | wiley.com |

| Carboxylic Acid | KMnO₄ / Acid | 3-Chloromethyl-2,7-dichloro-8-methylquinoline | Strong oxidation of a benzylic carbon |

While direct oxidation is a key strategy, it is worth noting that the corresponding aldehyde, 2-chloro-3-formylquinoline, is often synthesized via Vilsmeier-Haack formylation of acetanilides, which constructs the aldehyde group during the ring-forming process rather than by oxidation of a pre-existing methyl group. rsc.orgchemijournal.com

Computational Investigations of 2,4 Dichloro 3 Methylquinoline

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of quinoline (B57606) derivatives, offering profound insights into their behavior at a molecular level. Although direct DFT data for 2,4-dichloro-3-methylquinoline is sparse, studies on compounds like 2-chloro-3-methylquinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline, and other methylated quinolines provide a strong basis for theoretical predictions. google.comgoogle.com

Electronic Structure and Reactivity Profiles

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs), are crucial in determining its reactivity. DFT calculations are instrumental in elucidating these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For related quinoline derivatives, the HOMO-LUMO energy gap generally falls in the range of 4.08 eV to 4.83 eV, indicating significant electronic stability. For instance, the calculated gap for 5,7-dichloro-8-hydroxy-2-methyl quinoline is 4.08 eV. It is anticipated that this compound would possess a similarly large energy gap, characteristic of a stable molecule. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the quinoline core modulates the electron density distribution, influencing the energies of these orbitals.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. In quinoline derivatives, the nitrogen atom typically represents a region of negative potential (nucleophilic site), while the hydrogen atoms of the aromatic rings are areas of positive potential. For this compound, the nitrogen atom and the regions around the chlorine atoms would be expected to show negative potential, making them susceptible to electrophilic attack. Conversely, the fused benzene (B151609) ring would present regions of positive potential.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale from Analogous Compounds |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | High (approx. 4-5 eV) | Indicates high chemical stability, similar to other dichloro-quinoline derivatives. |

| HOMO Energy | Approx. -6.6 to -6.9 eV | Typical range for quinoline derivatives, influenced by chloro-substituents. |

| LUMO Energy | Approx. -1.8 to -2.5 eV | Typical range for quinoline derivatives. |

| Molecular Electrostatic Potential (MEP) | Negative potential near N and Cl atoms; Positive potential on the carbocyclic ring. | Identifies likely sites for electrophilic (N, Cl) and nucleophilic (ring) interactions. |

Theoretical Prediction of Spectroscopic Properties (Vibrational, NMR, UV-Vis)

DFT calculations allow for the accurate prediction of various spectra, which can be compared with experimental data to confirm molecular structures.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated using DFT, typically with the B3LYP functional and basis sets like 6-311++G(d,p). google.com For quinoline derivatives, characteristic vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. google.com

C=C and C=N stretching: These modes for the quinoline ring appear in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching mode is expected in the wide region of 850–550 cm⁻¹. google.com

Methyl group vibrations: The CH₃ group would exhibit characteristic symmetric and asymmetric stretching and bending modes.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For quinoline derivatives, aromatic protons typically resonate in the downfield region of 7.0-9.0 ppm due to the electron-deficient nature of the pyridine (B92270) ring. The methyl group protons would appear further upfield. The carbon signals would be distributed according to the electronic environment, with carbons attached to electronegative atoms (N, Cl) showing downfield shifts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis spectra. google.com Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions within the aromatic system. google.com

Conformational Analysis and Relative Stability of Isomers

Conformational analysis for a relatively rigid molecule like this compound primarily involves the orientation of the methyl group. While rotation around the C-CH₃ bond does not lead to distinct stable conformers (rotamers) at room temperature, DFT can be used to calculate the rotational energy barrier. For related methylquinolines, this barrier has been computationally determined. More significantly, DFT is used to compare the relative stabilities of different positional isomers. For instance, theoretical calculations can determine whether this compound is more or less stable than other isomers like 2,7-dichloro-3-methylquinoline (B154921) or 4,7-dichloro-3-methylquinoline (B11891173) by comparing their total electronic energies.

Molecular Modeling and Simulation Approaches for Quinoline Derivatives

Beyond quantum mechanics, molecular modeling techniques like docking are used to predict how quinoline derivatives interact with biological systems, a critical step in drug discovery.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. Quinoline derivatives are known to be potent inhibitors of various enzymes, including HIV reverse transcriptase.

Ligand-Protein Binding Interactions and Affinity Predictions

In docking simulations, a scoring function is used to estimate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol). Studies on various chlorinated quinoline derivatives have shown effective binding to protein targets.

Key Interactions: The binding of quinoline derivatives within a protein's active site is typically governed by a combination of non-covalent interactions:

Hydrogen Bonding: The quinoline nitrogen is a common hydrogen bond acceptor, often interacting with amino acid residues like Lysine.

Hydrophobic and π-π Interactions: The planar aromatic quinoline ring frequently engages in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Tryptophan, and Phenylalanine.

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

For this compound, it is predicted that the quinoline nitrogen would act as a key hydrogen bond acceptor, while the fused aromatic rings would provide a scaffold for extensive hydrophobic and π-π interactions. The two chlorine atoms could further stabilize the complex through halogen bonds or other hydrophobic contacts. Docking studies on similar 2-chloroquinoline (B121035) derivatives targeting HIV-1 reverse transcriptase have reported strong binding affinities, with docking scores often exceeding those of standard drugs, highlighting the importance of both hydrogen bonding and hydrophobic interactions for potent inhibition.

Table 2: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Residues (Examples) | Role of Substituents |

|---|---|---|

| Hydrogen Bonding | Lysine, Serine, Threonine | The quinoline nitrogen acts as a hydrogen bond acceptor. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | The flat aromatic quinoline core interacts with aromatic side chains. |

| Hydrophobic Interactions | Leucine, Valine, Alanine | The entire ring system and methyl group contribute to hydrophobic contacts. |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | The two chlorine atoms can act as halogen bond donors, enhancing binding specificity and affinity. |

Identification of Potential Binding Sites and Mechanistic Insights at the Molecular Level

Computational studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide significant insights into the molecular structure and reactivity of this compound and its derivatives. These methods help in identifying potential binding sites and understanding the mechanistic interactions at a molecular level.

Analysis of the molecular geometry of quinoline derivatives reveals how substitutions influence their structure. For instance, in related dichloro-methyl-quinoline compounds, the bond lengths and angles are affected by the delocalization of electrons within the aromatic system. arabjchem.org The introduction of chloro and methyl groups at the 2, 3, and 4 positions of the quinoline ring alters the electron distribution, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen atom in the quinoline ring and the oxygen atoms of any substituents are typically electron-rich areas, suggesting their potential involvement in hydrogen bonding or coordination with metal ions in biological targets. researchgate.net

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity and the ability of the molecule to interact with other species. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. arabjchem.org For quinoline derivatives, these calculations help to understand their potential as inhibitors of enzymes like dehydrogenase. researchgate.net

Molecular Dynamics Simulations to Elucidate Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound and its analogs, MD simulations can provide detailed insights into the stability of ligand-target complexes and the conformational changes that occur upon binding. These simulations are crucial for understanding the dynamic nature of molecular interactions that are often missed by static docking studies.

MD simulations can be employed to assess the propensity of small organic molecules to self-associate in solution, a phenomenon that can influence their biological activity and pharmacokinetic properties. nih.gov By simulating the behavior of multiple molecules in an aqueous environment, researchers can predict whether a compound is likely to form aggregates. nih.gov This is particularly important for drug discovery, as aggregation can lead to false-positive results in high-throughput screening assays. The protocol for such simulations often involves an initial heating phase to distribute the molecules, followed by a cooling and equilibration phase, and finally, a production run to observe the system's behavior over a longer timescale. nih.gov

When a ligand like a quinoline derivative binds to a biological target, such as an enzyme or receptor, MD simulations can be used to explore the stability of the resulting complex. nih.gov These simulations can reveal how the ligand and the protein adapt to each other's presence, highlighting key interactions and conformational changes that are essential for binding. For example, simulations can show how a ligand induces a conformational change in the active site of an enzyme, leading to its inhibition. duq.edu

Furthermore, MD simulations can be used to calculate the binding free energy, which provides a quantitative measure of the affinity between a ligand and its target. This information is invaluable for lead optimization, as it allows for the comparison of different derivatives and the identification of those with the most favorable binding characteristics. By providing a dynamic picture of ligand-target interactions, MD simulations complement experimental data and offer a deeper understanding of the molecular mechanisms underlying the biological activity of compounds like this compound.

In Silico Pharmacokinetic and Drug-Likeness Predictions (Excluding specific human trial data)

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters Relevant to Research

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. iapchem.orgmdpi.com These predictions help in prioritizing candidates for synthesis and further experimental testing by flagging potential liabilities. iapchem.org For quinoline derivatives, various computational models can be used to estimate key ADME parameters.

Absorption: Gastrointestinal absorption is a critical parameter for orally administered drugs. In silico models can predict the likelihood of a compound being well-absorbed from the gut. rsdjournal.org For instance, some studies on novel drug candidates have shown predictions of high gastrointestinal absorption for promising compounds. rsdjournal.org

Distribution: Plasma protein binding is another important factor that influences the distribution of a drug in the body. mdpi.com Computational models can estimate the extent to which a compound will bind to plasma proteins, which can affect its availability to reach the target site.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life and duration of action. In silico models can predict the susceptibility of a compound to metabolism by enzymes such as cytochrome P450s.

Excretion: Predictions of a compound's solubility and its potential to be a substrate for transporters can provide insights into its likely route of excretion.

A variety of software and web-based platforms, such as SwissADME and OSIRIS Property Explorer, are available to perform these predictions. rsdjournal.org These tools calculate a range of physicochemical properties and use them to predict ADME behavior.

Table 1: Predicted ADME Properties for a Representative Quinolone Derivative

| Property | Predicted Value/Classification | Reference |

|---|---|---|

| Gastrointestinal Absorption | High | rsdjournal.org |

| Blood-Brain Barrier Permeant | No | N/A |

| P-glycoprotein Substrate | Yes | N/A |

| CYP1A2 inhibitor | Yes | N/A |

| CYP2C19 inhibitor | Yes | N/A |

| CYP2C9 inhibitor | Yes | N/A |

| CYP2D6 inhibitor | No | N/A |

| CYP3A4 inhibitor | Yes | N/A |

Note: The data in this table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require a dedicated computational study.

Assessment of Drug-Likeness and Lead Compound Potential within Academic Contexts

The concept of "drug-likeness" is a qualitative assessment of the probability that a chemical compound could be a successful drug. numberanalytics.com It is based on the analysis of the physicochemical properties of known drugs. numberanalytics.com Several rules and scoring functions have been developed to evaluate the drug-likeness of a compound.

Lipinski's Rule of Five: This is one of the most widely used filters for drug-likeness. It states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Computational studies on quinoline derivatives often include an assessment of Lipinski's rule. rsdjournal.orgnih.gov For example, in a study of potential anti-dengue candidates, several compounds were found to have no violations of Lipinski's rules, indicating good oral bioavailability. rsdjournal.org

Other Drug-Likeness Descriptors: Beyond Lipinski's rule, other parameters such as topological polar surface area (TPSA), number of rotatable bonds, and solubility are also considered. These descriptors help in refining the assessment of a compound's potential as a drug candidate.

Lead Compound Potential: The assessment of a compound's potential as a lead for further optimization involves considering its biological activity, selectivity, and drug-like properties. Computational methods play a crucial role in this process by enabling the virtual screening of large compound libraries and the prioritization of candidates with the most promising profiles. For quinoline derivatives, their potential as lead compounds for various therapeutic areas, including anticancer and antimalarial applications, has been investigated using computational approaches. researchgate.net

Table 2: Drug-Likeness and Lead-Likeness Parameters for a Representative Quinolone Derivative

| Parameter | Value | Guideline | Reference |

|---|---|---|---|

| Molecular Weight | < 500 | Lipinski's Rule | numberanalytics.com |

| logP | < 5 | Lipinski's Rule | numberanalytics.com |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule | numberanalytics.com |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule | numberanalytics.com |

| Topological Polar Surface Area | < 140 Ų | Veber's Rule | N/A |

| Number of Rotatable Bonds | < 10 | Veber's Rule | N/A |

Note: This table provides a general framework for assessing drug-likeness. The specific values for this compound would need to be calculated using appropriate software.

Biological Relevance and Mechanistic Studies of Quinoline Derivatives General, with Potential Implications for 2,4 Dichloro 3 Methylquinoline

Broad-Spectrum Biological Activities Associated with the Quinoline (B57606) Core

Quinoline derivatives are renowned for their multifaceted pharmacological profiles, which have been extensively reviewed. ijshr.comnih.govnih.gov The strategic modification of the quinoline nucleus has yielded compounds with potent activities against various diseases, establishing this scaffold as a "privileged" structure in drug discovery. nih.gov

The quinoline core is integral to many antimicrobial agents. nih.govnih.gov Its derivatives have demonstrated efficacy against a wide range of pathogens, including bacteria, viruses, fungi, and parasites responsible for malaria. ijshr.commnba-journal.com

Antibacterial Activity: Quinoline derivatives, most notably the fluoroquinolones like ciprofloxacin, are well-established antibacterial drugs. researchgate.netrsc.org Their mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, leading to bacterial cell death. mnba-journal.commdpi.comnih.gov Research has shown that various quinoline derivatives are active against both Gram-positive and Gram-negative bacteria. rsc.orgcore.ac.uk For instance, certain N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives have shown good to excellent antibacterial potency. core.ac.uk The antimicrobial activity is influenced by the nature and position of substituents on the quinoline ring. nih.gov

Antiviral Activity: Several quinoline derivatives have been reported to possess antiviral properties. ijshr.commnba-journal.com For example, some have shown activity against the Human Immunodeficiency Virus (HIV) and the Japanese encephalitis virus. ijshr.com The antiviral mechanisms can be indirect, such as stimulating the production of antiviral cytokines like IFN-α. mnba-journal.com Quinine, a natural quinoline alkaloid, has demonstrated the ability to inhibit the replication of Dengue virus (DENV) and has been studied for its effects against other viruses like H1N1, Zika, and Ebola. mnba-journal.com

Antifungal Activity: The antifungal potential of quinoline derivatives is also a significant area of research. ijshr.comnih.gov These compounds can disrupt the fungal cell membrane, induce the accumulation of reactive oxygen species (ROS), and cause a loss of mitochondrial membrane potential, ultimately inhibiting fungal growth. mnba-journal.commnba-journal.com Studies have synthesized and evaluated novel quinoline compounds that demonstrate significant antifungal activity against various fungal strains. ijshr.comrsc.org

Antimalarial Activity: Quinoline-based compounds are historically significant and remain crucial in the fight against malaria. ijshr.comrsc.org Chloroquine, quinine, and primaquine (B1584692) are classic examples of quinoline antimalarials. researchgate.netrsc.org The mechanism of action for many quinoline antimalarials, like quinine, involves interfering with the detoxification of heme in the Plasmodium parasite. mnba-journal.com Ongoing research focuses on synthesizing new 4-anilinoquinoline and other aminoquinoline derivatives to combat drug-resistant strains of P. falciparum. ijshr.com

| Antimicrobial Activity of Quinoline Derivatives | Organism/Virus | Reported Effect/Mechanism | Reference(s) |

| Antibacterial | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Inhibition of DNA gyrase and topoisomerase IV, leading to DNA synthesis inhibition and cell death. | mnba-journal.commdpi.comrsc.org |

| Antiviral | Dengue virus (DENV), Human Immunodeficiency Virus (HIV), Influenza A | Inhibition of viral replication; stimulation of antiviral genes and IFN-α production. | ijshr.commnba-journal.com |

| Antifungal | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum | Changes in cell membrane permeability, accumulation of ROS, loss of mitochondrial membrane potential. | mnba-journal.comrsc.orgmnba-journal.com |

| Antimalarial | Plasmodium falciparum | Inhibition of heme detoxification; effective against chloroquine-sensitive and resistant strains. | ijshr.commnba-journal.com |

The quinoline scaffold is a key component in several anticancer drugs and a promising framework for the development of new chemotherapeutic agents. arabjchem.orgbohrium.comneuroquantology.com Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. arabjchem.orgbohrium.com They have demonstrated potential against a range of cancer cell lines, such as those for breast, colon, and lung cancer. arabjchem.org

The anticancer activity of these derivatives is often linked to their ability to target specific cellular components and pathways. For instance, they can act as inhibitors of crucial enzymes like tyrosine kinases and topoisomerases, which are often dysregulated in cancer. bohrium.com Furthermore, some quinoline derivatives can disrupt microtubule polymerization, a key process in cell division. arabjchem.org The conjugation of quinoline with other pharmacophores, such as chalcones, has yielded hybrid molecules with potent anti-proliferative activity. rsc.org

| Anticancer Mechanisms of Quinoline Derivatives | Cancer Cell Line Examples | Key Findings | Reference(s) |

| Induction of Apoptosis | MCF-7 (Breast), HCT116 (Colon) | Triggers programmed cell death in cancer cells. | arabjchem.org |

| Cell Cycle Arrest | HeLa (Cervical), K-562 (Bone Marrow) | Halts the progression of the cell cycle, often at the G2 or S phase. | arabjchem.orgnih.gov |

| Inhibition of Angiogenesis | - | Prevents the formation of new blood vessels that supply tumors. | arabjchem.orgbohrium.com |

| Disruption of Cell Migration | - | Inhibits the ability of cancer cells to move and metastasize. | arabjchem.org |

| Enzyme Inhibition | UACC903 (Melanoma) | Inhibits key enzymes like tyrosine kinases and topoisomerases involved in cancer progression. | bohrium.comrsc.org |

Beyond their antimicrobial and anticancer properties, quinoline derivatives have been investigated for a variety of other pharmacological activities. ijshr.comnih.gov

Anti-inflammatory Activity: Certain quinoline derivatives exhibit anti-inflammatory effects. ijshr.com This activity can be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating inflammatory pathways such as the NLRP3 inflammasome. ijshr.comnih.gov For example, novel quinoline analogues have been shown to inhibit the NLRP3/IL-1β pathway, suggesting their potential for treating inflammatory diseases. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health issue, and quinoline derivatives represent a promising class of antitubercular agents. researchgate.netbenthamdirect.comnih.gov The approved drug bedaquiline (B32110) contains a quinoline core and functions by inhibiting mycobacterial ATP synthase. nih.govevitachem.com Research continues to explore new quinoline derivatives, including hybrids with moieties like pyrazole (B372694) and imidazole, to develop more effective treatments against Mycobacterium tuberculosis. ijshr.comnih.gov

Enzyme Inhibition: As a general mechanism, the inhibition of specific enzymes is a hallmark of many biologically active quinoline derivatives. ijshr.com This includes the previously mentioned DNA gyrase and topoisomerases in bacteria, as well as various enzymes relevant to other diseases, such as α-amylase in diabetes and histone deacetylases in cancer. rsc.orgnih.gov

Anticancer Potential and Related Cellular Mechanisms

In Vitro Mechanistic Investigations of Quinoline Derivatives

In vitro studies are crucial for elucidating the specific molecular mechanisms by which quinoline derivatives exert their biological effects. These investigations help in identifying direct molecular targets and understanding how these compounds modulate cellular signaling pathways. nih.govnih.gov

The ability of quinoline derivatives to inhibit a wide range of enzymes is a key aspect of their therapeutic potential.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type-2 diabetes. nih.gov Several studies have reported that quinoline derivatives, such as thiadiazole quinoline analogs and quinoline-based triazole hybrids, are potent inhibitors of α-amylase, with some showing significantly greater potency than the standard drug acarbose (B1664774). nih.govfrontiersin.org

Topoisomerase Inhibition: Topoisomerases are vital enzymes for managing DNA topology and are validated targets for anticancer drugs. mdpi.com Quinoline-based compounds have been developed as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comacs.orgrsc.org For example, a novel class of quinoline derivatives was designed to act as Topo I poisons, trapping the enzyme-DNA cleavage complex and leading to cell death in cancer cells. acs.orgnih.gov Other pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against Topo IIα. mdpi.com

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are an important class of anticancer agents. mdpi.com Quinoline derivatives, such as tasquinimod, have been shown to modulate histone deacetylation. mdpi.com Additionally, quinoline acetohydrazide derivatives have demonstrated the ability to inhibit HDACs, contributing to their anticancer effects. researchgate.net

| Enzyme Target | Therapeutic Area | Example Quinoline Derivative Class | Reported IC₅₀ / Activity | Reference(s) |

| α-Amylase | Diabetes | Thiadiazole quinoline analogs | IC₅₀ values ranging from 0.002 to 42.31 µM (more potent than acarbose standard) | nih.gov |

| Topoisomerase I | Cancer | N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine | IC₅₀ value of 29 nM | acs.orgnih.gov |

| Topoisomerase IIα | Cancer | Pyrazolo[4,3-f]quinoline derivative (2E) | 88.3% enzyme activity inhibition at 100 µM | mdpi.com |

| DNA Gyrase | Bacterial Infection | Pyrano[3,2-c]quinoline derivative | IC₅₀ = 40.76 µM | rsc.org |

| Histone Deacetylases (HDACs) | Cancer | Quinoline acetohydrazide derivatives | Showed inhibitory activity in silico and in vitro. | researchgate.net |

| COX-2 | Inflammation/Cancer | Quinoline acetohydrazide derivatives | Showed inhibitory activity in silico and in vitro. | researchgate.net |

Identifying the cellular targets and understanding how quinoline derivatives modulate signaling pathways are essential for drug development. Preclinical studies using various cell lines have shed light on these mechanisms.

Quinoline derivatives have been found to modulate several critical carcinogenic pathways, including those regulated by c-Met, VEGF, and EGF receptors. nih.gov These receptors are upstream activators of major signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, which control cell proliferation, survival, and angiogenesis. nih.gov For example, certain 4-aniline quinoline derivatives have been shown to possess dual inhibitory effects on PI3K and mTOR. nih.gov

In the context of inflammation, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov Mechanistic studies in macrophage cell lines confirmed that these compounds can directly target NLRP3, thereby blocking its assembly and activation. nih.gov

Furthermore, some quinoline derivatives have been reported to inhibit the canonical NF-κB transcription factor pathway. mdpi.com This pathway is a master regulator of inflammation and cell survival. Studies using reporter cell lines and molecular docking have suggested that these compounds can interfere with the nuclear translocation of NF-κB and inhibit its interaction with DNA. mdpi.com

These studies highlight the ability of the quinoline scaffold to serve as a template for designing molecules that can selectively interact with specific proteins and modulate key cellular pathways, providing a foundation for the potential therapeutic applications of compounds like 2,4-Dichloro-3-methylquinoline.

Cellular Target Identification and Pathway Modulation in Preclinical Cell Line Models

Theoretical Frameworks for Understanding Biological Activity

To rationalize and predict the biological activity of compounds like this compound, various theoretical frameworks are employed in drug discovery. These computational approaches help in understanding the interaction of molecules with their biological targets and in designing new, more potent derivatives.

Ligand-Based and Target-Based Drug Design Principles Applied to Quinoline Scaffolds

Both ligand-based and target-based approaches are integral to the design of new drugs based on the quinoline scaffold.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules known to be active, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline derivatives, ligand-based methods have been used to design novel anticancer agents. mdpi.com For instance, a molecular hybridization approach, which combines two or more pharmacophoric groups, has been used to design new antimicrobial agents based on existing quinoline drugs. medcraveonline.com

Target-based drug design , on the other hand, is employed when the three-dimensional structure of the biological target is known. This allows for the use of molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This information can be used to design molecules that fit snugly into the binding site and form favorable interactions, leading to enhanced biological activity. For quinoline derivatives, target-based design has been used to develop inhibitors for a variety of enzymes, including HIV reverse transcriptase and various kinases involved in cancer. nih.govresearchgate.net The quinoline scaffold has been identified as a versatile nucleus for designing targeted therapies. nih.gov

The table below outlines the application of these design principles to quinoline scaffolds.

| Drug Design Principle | Description | Application to Quinoline Scaffolds |

| Ligand-Based Design | Utilizes knowledge of active molecules to build a pharmacophore model when the target structure is unknown. | Design of novel quinoline-based anticancer and antimicrobial agents by identifying common structural features among active compounds. mdpi.commedcraveonline.com |

| Target-Based Design | Employs the 3D structure of the biological target to design molecules that bind with high affinity and selectivity. | Development of specific inhibitors for enzymes like HIV reverse transcriptase and protein kinases by docking quinoline derivatives into the active site. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijaems.com QSAR models are powerful tools for predicting the activity of new, untested compounds and for understanding the structural features that are important for activity.

For quinoline derivatives, QSAR studies have been extensively used to model a variety of biological activities, including antimalarial, antituberculosis, and anticancer effects. nih.govnih.gov These models often use descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects, and steric parameters.

A 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov Similarly, 3D-QSAR models have been developed for 2,4-disubstituted quinolines as antituberculosis agents. nih.gov A QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified lipophilicity (cLogP) as a key determinant of their antifungal activity. ijaems.com These studies demonstrate the utility of QSAR in guiding the design of more potent quinoline-based therapeutic agents.

The following table presents key parameters from selected QSAR studies on quinoline derivatives, illustrating the statistical validity and predictive power of these models.

| QSAR Study Focus | Model Type | Key Statistical Parameters | Key Findings |

| Antimalarial 2,4-disubstituted quinolines | 3D-QSAR (CoMFA & CoMSIA) | CoMFA: q² = 0.677, r² = 0.969; CoMSIA: q² = 0.741, r² = 0.962 nih.gov | The models provided statistically validated results for predicting antimalarial activity. |

| Antituberculosis 2,4-disubstituted quinolines | 3D-QSAR (CoMFA) | Not specified, but the model allowed for the rationalization of structure-activity relationships. nih.gov | The model helped in understanding the relationship between the structure of the compounds and their antituberculosis activity. |

| Antifungal 4-methyl-2-(p-substitutedphenyl)quinolines | QSAR | Statistically significant r² values were obtained. ijaems.com | The study concluded that antifungal activity is majorly influenced by lipophilicity (cLogP). |

| Antimalarial quinoline derivatives | 2D- and 3D-QSAR | r²test CoMFA = 0.878, r²test CoMSIA = 0.876, r²test 2D-QSAR = 0.845 mdpi.com | The models showed good predictive capacity for antimalarial activity against P. falciparum. |

Future Research Directions and Perspectives for 2,4 Dichloro 3 Methylquinoline

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional methods for synthesizing the quinoline (B57606) core often involve harsh conditions, expensive reagents, and the generation of significant waste, prompting a shift towards more sustainable practices. acs.orgacs.org Future research will likely focus on developing greener and more efficient synthetic pathways to 2,4-Dichloro-3-methylquinoline and its precursors.

Key areas of development include:

Catalyst Innovation: The use of nanocatalysts and recyclable catalysts is a promising alternative to conventional methods that suffer from issues like catalyst recovery and low yields. acs.org Research into heterogeneous catalysts, such as cobalt oxide for aerobic dehydrogenation, could lead to milder and more environmentally friendly processes for creating the quinoline core. organic-chemistry.org

Green Chemistry Principles: The application of green chemistry principles, such as using deep eutectic solvents (DES) as non-toxic and reusable reaction media, is gaining traction. rsc.org For instance, a catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using a DES, highlighting a potential route for cleaner production of quinoline derivatives. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the chlorination and construction of the quinoline ring could lead to more efficient and reproducible manufacturing processes for compounds like this compound.

Exploration of Advanced Functionalization Strategies for Diverse Derivatives with Tailored Properties

The true potential of this compound lies in its capacity to be transformed into a diverse library of derivatives. The two chlorine atoms are prime sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mdpi.com

Future functionalization strategies will likely concentrate on:

Regioselective C-H Functionalization: Direct C-H activation is a powerful tool for modifying the quinoline scaffold without the need for pre-functionalized starting materials. mdpi.com While much of the research has focused on other positions, developing methods for the selective C-H functionalization of the methyl group or other positions on the benzene (B151609) ring of this compound could provide novel derivatives. researchgate.net

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) will continue to be vital for introducing aryl, heteroaryl, amino, and alkynyl groups at the 2- and 4-positions. Research into more robust and versatile catalyst systems will expand the scope of accessible derivatives.

Magnesiation Techniques: The use of modern magnesiation reagents like TMPMgCl·LiCl allows for highly regioselective functionalization of quinoline systems. acs.org Applying these techniques to this compound could enable sequential and controlled introduction of different substituents at various positions, creating highly complex and tailored molecules. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in nucleophilic substitution and other functionalization reactions of quinolines. researchgate.net Broader application of this technology will facilitate the rapid synthesis of derivative libraries for screening.

Integrated Computational and Experimental Approaches in the Design and Discovery of Novel Quinoline-Based Compounds

The integration of computational modeling with experimental synthesis and testing has become an indispensable part of modern drug discovery and materials science. bohrium.commdpi.com This synergistic approach can significantly accelerate the development of new quinoline-based compounds with desired properties.

Future directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. mdpi.comscholarsresearchlibrary.com These calculations can help rationalize experimental outcomes and guide the design of new synthetic targets. mdpi.com

Molecular Docking and Dynamics: For drug discovery applications, molecular docking can predict how newly designed derivatives will bind to specific biological targets like protein kinases or DNA. mdpi.comnih.gov Molecular dynamics simulations further refine these predictions by modeling the behavior of the ligand-target complex over time in a simulated physiological environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of a series of quinoline derivatives with their observed biological activity. mdpi.com This allows for the rational design of more potent compounds before their synthesis is attempted.

In Silico ADME-Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds. mdpi.com This early-stage screening helps to prioritize the synthesis of derivatives with more favorable drug-like properties, reducing the time and cost of development.

Investigation of Emerging Biological Targets and Novel Therapeutic Applications of Quinoline Derivatives at the Research Level

Quinoline derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.net Starting from the this compound scaffold, future research can explore novel therapeutic avenues by targeting emerging biological pathways and diseases.

Potential areas for investigation include:

Targeting Protein Kinases: Many quinoline derivatives function as protein kinase inhibitors, a crucial class of anticancer drugs. nih.gov New derivatives could be designed to target specific kinases implicated in cancer, such as EGFR, HER-2, or C-RAF kinase. nih.govrsc.org Dual-target inhibitors, which act on multiple kinases simultaneously, represent a particularly promising strategy. rsc.org

Antiprotozoal Agents: There is a pressing need for new drugs to treat neglected tropical diseases caused by protozoa like Trypanosoma and Leishmania. wiley.com Novel quinoline derivatives have shown significant and selective antiprotozoal activity in vitro, making this a fertile area for future research. wiley.com

Neurodegenerative Diseases: Some quinoline-based compounds are being investigated for their neuroprotective properties. mdpi.com By modifying the core structure, it may be possible to develop agents that can cross the blood-brain barrier and modulate targets relevant to diseases like Alzheimer's or Parkinson's. mdpi.com

Antiviral Applications: The broad biological activity of quinolines suggests potential applications as antiviral agents. researchgate.net Derivatives could be screened against a range of viruses to identify new lead compounds for antiviral drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.